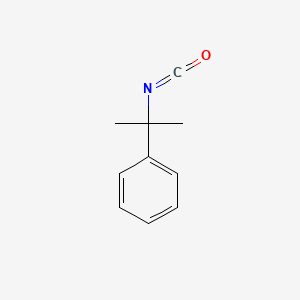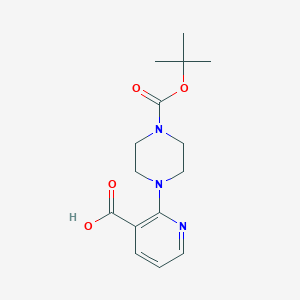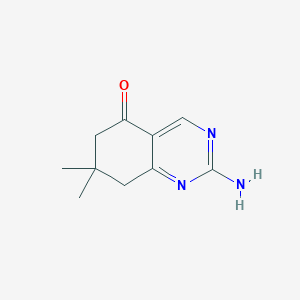
1-Bromo-4-fluoro-2-iodobenzene
説明
1-Bromo-4-fluoro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile synthon in various chemical syntheses. It is particularly valuable in the field of radiochemistry, where it is used as a precursor for the introduction of fluorine-18, a positron-emitting radioisotope used in positron emission tomography (PET) imaging . The compound's halogen substituents make it a reactive intermediate for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of 1-bromo-4-fluoro-2-iodobenzene and related compounds has been explored through different methods. One approach involves nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride to prepare 1-bromo-4-[18F]fluorobenzene with high radiochemical yields, which is crucial for 18F-arylation reactions . Another method includes a one-step preparation of fluorine-18 labeled synthons through nucleophilic exchange on corresponding phenyl-trimethylammonium salts . Additionally, the synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene, has been reported, which are used as intermediates in the production of medicinal agents, dyes, and electroluminescent materials .
Molecular Structure Analysis
The molecular structure of 1-bromo-4-fluoro-2-iodobenzene and its analogs has been studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded and analyzed using density functional theory (DFT) calculations to understand the influence of halogen atoms on the geometry and vibrational modes of the benzene ring . These studies provide valuable information for the future development of substituted benzene compounds.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-iodobenzene participates in a variety of chemical reactions. It has been used in palladium-catalyzed cross-coupling reactions with organostannanes, which is a method of interest for introducing fluorophenyl structures into functional molecules . Additionally, CuI-catalyzed domino processes have been employed to synthesize benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing the compound's utility in forming heterocyclic structures . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have also been studied, leading to the formation of six-membered heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-fluoro-2-iodobenzene are influenced by its halogen substituents. Spectroscopic investigations provide insights into its electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. These properties are crucial for understanding the reactivity and stability of the compound. The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlation with temperature, have been calculated, revealing the compound's behavior in different conditions .
科学的研究の応用
-
Synthesis of Tetrasubstituted Alkenes
- Field : Organic Chemistry
- Application : 1-Bromo-4-fluoro-2-iodobenzene is used in the synthesis of tetrasubstituted alkenes .
- Method : The specific method involves a process called stannyllithiation of diarylacetylenes . Unfortunately, the detailed procedure and technical parameters are not provided in the source.
- Results : The outcome of this process is the creation of tetrasubstituted alkenes . Quantitative data or statistical analyses are not provided in the source.
-
Transition Metal-Mediated C-C and C-N Cross-Coupling Reactions
- Field : Radiochemistry
- Application : 4-[18F]Fluoroiodobenzene, which can be derived from 1-Bromo-4-fluoro-2-iodobenzene, is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
- Method : The specific method involves the use of transition metals to mediate the cross-coupling reactions . Unfortunately, the detailed procedure and technical parameters are not provided in the source.
- Results : The outcome of this process is the creation of new carbon-carbon and carbon-nitrogen bonds . Quantitative data or statistical analyses are not provided in the source.
Safety And Hazards
特性
IUPAC Name |
1-bromo-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBSSUCEUMLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942423 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-iodobenzene | |
CAS RN |
202865-72-3 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)


![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)